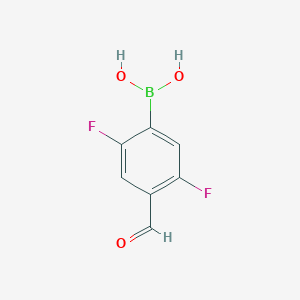

(2,5-Difluoro-4-formylphenyl)boronic acid

Description

Properties

IUPAC Name |

(2,5-difluoro-4-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O3/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCTYEAWYWPJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)C=O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: Chemical Properties and Applications of (2,5-Difluoro-4-formylphenyl)boronic Acid

This guide presents a comprehensive technical overview of this compound, a pivotal bifunctional building block in contemporary organic synthesis. Its significance in research and development, particularly within the pharmaceutical and materials science sectors, is derived from the synergistic interplay of a versatile boronic acid moiety, a reactive formyl group, and two fluorine substituents on the phenyl ring. This document delineates its chemical properties, spectroscopic signature, synthetic pathways, and core reactivities, providing actionable insights for its strategic application.

Core Physicochemical and Spectroscopic Profile

A foundational understanding of the intrinsic properties of this compound is paramount for its effective utilization in synthetic chemistry.

Key Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and handling.

| Property | Value |

| Molecular Formula | C₇H₅BF₂O₃ |

| Molecular Weight | 185.92 g/mol |

| Appearance | White to off-white solid[1] |

| Typical Purity | ≥95% |

| Recommended Storage | Store at 2-8°C under an inert atmosphere |

Spectroscopic Signature

The unique arrangement of functional groups in this compound results in a distinct and identifiable spectroscopic profile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is defined by a characteristic downfield singlet for the aldehyde proton (CHO), typically observed near δ 10.0 ppm. The aromatic protons exhibit complex splitting patterns due to H-H and H-F coupling. The boronic acid hydroxyl protons often present as a broad, exchangeable signal.

-

¹³C NMR : A key diagnostic signal is the carbonyl carbon of the aldehyde group, which resonates in the far downfield region (δ ~190 ppm). The aromatic carbons are influenced by the strong electron-withdrawing effects of the fluorine atoms, and their signals are further distinguished by characteristic C-F coupling constants.

-

¹⁹F NMR : The two chemically non-equivalent fluorine atoms will give rise to two distinct signals in the ¹⁹F NMR spectrum, each showing coupling to adjacent protons and to each other.

-

¹¹B NMR : For a trigonal planar (sp²) boronic acid, the ¹¹B NMR chemical shift is expected to be approximately 30 ppm.[2]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the principal functional groups. Expected characteristic absorption bands include a broad O-H stretch from the boronic acid (3500-3300 cm⁻¹), a strong C=O stretch from the aldehyde (around 1700 cm⁻¹), and robust C-F stretching vibrations (1300-1100 cm⁻¹).

-

Mass Spectrometry (MS) : Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M+) being readily identifiable.

Synthesis and Elucidation of Mechanism

The synthesis of this compound typically follows established methodologies for the preparation of arylboronic acids, leveraging the transformation of an aryl halide into a reactive organometallic intermediate.[3][4][5]

Generalized Synthetic Workflow

The causality behind the chosen synthetic pathway is to first generate a nucleophilic aromatic species that can then be trapped by an electrophilic boron source.

Caption: A validated synthetic pathway for arylboronic acids.

Step-by-Step Experimental Protocol

This self-validating protocol ensures the controlled formation of the desired product.

-

Formation of the Organometallic Reagent : In a flame-dried, inert-atmosphere apparatus, magnesium turnings are activated in anhydrous THF. A solution of the aryl halide precursor (e.g., 1-bromo-2,5-difluoro-4-formylbenzene, often with the aldehyde protected as an acetal to prevent reaction with the Grignard reagent) is added dropwise to form the corresponding Grignard reagent.[3] The choice of an organomagnesium species is driven by its high nucleophilicity and established reactivity.

-

Borylation Step : The solution containing the freshly prepared Grignard reagent is transferred via cannula to a separate flask containing a trialkyl borate (e.g., trimethyl borate) in THF, maintained at a low temperature (typically -78 °C) to control reactivity and prevent side reactions.[4][5]

-

Hydrolysis and Product Isolation : Upon completion of the addition, the reaction is allowed to warm to ambient temperature. An aqueous acid (e.g., H₂SO₄ or HCl) is then added to hydrolyze the intermediate boronate ester.[3][4] This step is critical as it protonates the boronate ester to yield the final boronic acid.

-

Purification : The aqueous and organic layers are separated, and the product is extracted from the aqueous phase with an appropriate organic solvent. Purification is typically achieved via recrystallization or column chromatography to yield the high-purity product.

Reactivity and Strategic Applications in Synthesis

The synthetic power of this compound is rooted in the distinct and addressable reactivity of its boronic acid and formyl functionalities.

Key Synthetic Transformations

The molecule's design allows for selective reactions at either the boronic acid or the aldehyde, enabling complex molecular construction.

Caption: Orthogonal reactivity of the key functional groups.

The Boronic Acid Moiety: A Gateway to C-C Bond Formation

The boronic acid group is predominantly used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds to construct biaryl systems, which are prevalent scaffolds in medicinal chemistry and materials science.[1] The electron-withdrawing fluorine atoms can modulate the electronic properties of the aromatic ring, which in turn influences the kinetics of the catalytic cycle.

-

Exemplary Suzuki-Miyaura Protocol : A mixture of this compound (1.2 equiv.), an aryl halide (1.0 equiv.), a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equiv.) is dissolved in a solvent system (e.g., DMF/H₂O).[2] The mixture is degassed and heated under an inert atmosphere until the reaction reaches completion, as monitored by TLC or LC-MS.[2]

The Formyl Group: A Hub for Functionalization

The aldehyde functionality serves as a versatile handle for a multitude of subsequent chemical modifications:

-

Wittig Olefination : Reaction with a phosphonium ylide converts the formyl group into an alkene, providing a reliable method for carbon chain extension and the introduction of vinylic systems.[6]

-

Reductive Amination : This powerful transformation allows for the synthesis of secondary and tertiary amines. The aldehyde is first condensed with a primary or secondary amine to form an imine intermediate, which is then reduced in situ by a hydride reagent (e.g., NaBH(OAc)₃, NaBH₃CN).[6]

-

Oxidation : The aldehyde can be smoothly oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., KMnO₄, Ag₂O, or H₂O₂), granting access to another crucial functional group for further derivatization, such as amide bond formation.[6]

Safety, Handling, and Storage

Adherence to rigorous safety protocols is non-negotiable when working with this compound.

GHS Hazard Identification

The compound is classified with the signal word "Warning" and is associated with the following hazard statements:

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Safe Handling and Storage Protocols

-

Engineering Controls : All manipulations should be conducted in a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[7]

-

Personal Protective Equipment (PPE) :

-

Eye and Face Protection : Chemical safety goggles and/or a full-face shield are mandatory.[7]

-

Skin Protection : Chemically resistant gloves (e.g., nitrile) must be worn.[7] A lab coat is required.

-

Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved particulate respirator should be used.

-

-

Handling Practices : Avoid all direct contact with skin, eyes, and clothing.[7] Do not breathe dust.[8] Ensure hands are washed thoroughly after handling.

-

Storage : The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[9] For long-term stability, storage at 2-8°C under an inert gas (e.g., argon) is recommended.

Conclusion

This compound is a highly valuable, multi-functional reagent for advanced organic synthesis. The strategic placement of a boronic acid, a formyl group, and two fluorine atoms on a phenyl scaffold provides chemists with a powerful platform for the efficient construction of complex molecular architectures. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is essential for leveraging its full synthetic potential in the pursuit of novel therapeutics and materials.

References

-

Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Synthesis Materials: Understanding 4-Formylphenylboronic Acid. Retrieved from [Link]

-

American Elements. (n.d.). 4-Formylphenylboronic Acid. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(9), 1474. Retrieved from [Link]

-

PubChem. (n.d.). 4-Formylphenylboronic Acid. Retrieved from [Link]

-

Bull, S. D., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8(1), 59. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3,5-Difluoro-4-Formylphenylboronic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

Sources

- 1. 3,5-Difluoro-4-Formylphenylboronic Acid [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. aksci.com [aksci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. tcichemicals.com [tcichemicals.com]

Introduction: A Key Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to (2,5-Difluoro-4-formylphenyl)boronic Acid: Properties, Synthesis, and Application in Cross-Coupling Reactions

This compound is a multifunctional organoboron compound that has emerged as a critical building block for researchers in drug discovery and organic synthesis. Its structure is distinguished by a phenylboronic acid core strategically decorated with three key functional groups: a boronic acid moiety, two fluorine atoms, and a formyl (aldehyde) group. This unique combination of features makes it an exceptionally versatile reagent.

The boronic acid group is paramount for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is one of the most powerful and widely used methods for constructing carbon-carbon bonds.[1] The difluoro substitution pattern is particularly significant in medicinal chemistry; the incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Finally, the formyl group serves as a valuable synthetic handle, allowing for a wide array of subsequent chemical transformations such as reductive amination, oxidation, or olefination, thereby enabling the rapid diversification of complex molecular scaffolds.

This guide provides an in-depth technical overview of this compound, detailing its physicochemical properties, outlining a representative experimental protocol for its application in Suzuki-Miyaura coupling, and discussing its strategic importance in the development of novel therapeutics.

Physicochemical and Safety Profile

The fundamental properties of this compound are summarized below. Adherence to the specified storage and handling guidelines is crucial for maintaining the reagent's integrity and ensuring laboratory safety.

Key Properties

| Property | Value | Source(s) |

| Molecular Weight | 185.92 g/mol | [2] |

| Molecular Formula | C₇H₅BF₂O₃ | [2] |

| CAS Number | 1228828-19-0 | [2] |

| Appearance | Solid | |

| Typical Purity | ≥95% | [2] |

| Storage Conditions | Store under inert atmosphere at 2-8°C | [2] |

Safety and Handling

This compound is classified as an irritant. Proper laboratory safety protocols must be strictly followed.

-

Hazard Statements : Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautionary Measures :

-

Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4][5]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5]

-

Wash hands thoroughly after handling.[4]

-

Store the container tightly closed in a dry, cool place away from incompatible materials such as strong oxidizing agents.[6]

-

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its function as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a biaryl linkage, a common motif in many pharmaceutical agents.

Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process involving an organoboron compound (the boronic acid) and an organohalide. The generally accepted catalytic cycle proceeds through three fundamental steps:

-

Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (Ar¹-X) to form a Pd(II) complex.

-

Transmetalation : The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide.

-

Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated, forming the new C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes a representative coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole).

Materials:

-

This compound (1.2 equiv.)

-

Aryl Bromide (1.0 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium carbonate (K₂CO₃, 3.0 equiv.)

-

1,4-Dioxane

-

Water

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and heat source

Workflow Visualization:

Step-by-Step Methodology:

-

Vessel Preparation : To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), potassium carbonate (3.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).

-

Expertise Note: Using a slight excess of the boronic acid component is a common strategy to drive the reaction to completion, accounting for potential competitive side reactions like protodeboronation. The choice of SPhos as a ligand is driven by its effectiveness in promoting the oxidative addition of challenging aryl bromides.

-

-

Inerting the Atmosphere : Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Establishing an inert atmosphere is critical for catalytic turnover and achieving high yields.

-

-

Solvent Addition : Prepare a solvent mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Degas the solvent by bubbling inert gas through it for 15-20 minutes. Add the degassed solvent to the reaction vessel via syringe.

-

Causality: The presence of water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the transmetalation step. Dioxane is an excellent solvent for the organic reagents and palladium complexes.

-

-

Reaction Execution : Place the sealed vessel in a preheated oil bath or heating block (typically 80-100 °C). Stir the reaction mixture vigorously for the prescribed time (2-24 hours), monitoring progress by TLC or LC-MS.

-

Reaction Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.

-

Product Isolation : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to afford the pure biaryl product. The final product's identity and purity should be confirmed by analytical techniques such as NMR and Mass Spectrometry.

Conclusion

This compound is a high-value, versatile reagent that serves as a cornerstone in the synthesis of complex, biologically relevant molecules. Its trifunctional nature provides a robust platform for generating molecular diversity, enabling chemists to perform reliable C-C bond formation via its boronic acid moiety, modulate molecular properties with its difluoro substituents, and introduce further complexity through its formyl group. A thorough understanding of its properties, safe handling procedures, and optimized application in cornerstone reactions like the Suzuki-Miyaura coupling is essential for any researcher aiming to leverage its full synthetic potential in drug discovery and materials science.

References

-

4-Formylphenylboronic Acid | C7H7BO3 | CID 591073. PubChem. [Link]

-

This compound - Lead Sciences. Lead Sciences. [Link]

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

Sources

Methodological & Application

The Strategic deployment of (2,5-Difluoro-4-formylphenyl)boronic Acid in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and versatile functional groups into molecular scaffolds is a cornerstone of rational drug design. Among the plethora of building blocks available to medicinal chemists, (2,5-Difluoro-4-formylphenyl)boronic acid has emerged as a particularly valuable reagent. Its unique trifunctional nature—a boronic acid for versatile carbon-carbon bond formation, two fluorine atoms to modulate physicochemical and metabolic properties, and a formyl group for subsequent synthetic elaborations—positions it as a powerful tool in the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and an analysis of its strategic utility.

The Inherent Advantages of the 2,5-Difluoro-4-formylphenyl Moiety

The utility of this compound in medicinal chemistry is not coincidental; it is a direct consequence of the deliberate combination of three key functional groups, each imparting specific, advantageous properties to the resulting molecules.

The Power of Fluorine: The presence of fluorine in drug molecules can profoundly influence their pharmacokinetic and pharmacodynamic profiles.[1][2] The two fluorine atoms in the 2 and 5 positions of the phenyl ring offer several benefits:

-

Metabolic Stability: The high strength of the carbon-fluorine bond can block metabolically labile positions on the aromatic ring, thereby increasing the metabolic stability of the drug and prolonging its half-life.[3]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby functional groups, which can be crucial for optimizing a drug's solubility, permeability, and target engagement.

-

Enhanced Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[2] The specific 2,5-difluoro substitution pattern can also influence the conformation of the molecule, pre-organizing it for optimal interaction with a binding site.

The Versatility of the Formyl Group: The aldehyde functionality serves as a synthetic handle for a wide array of chemical transformations, allowing for the late-stage diversification of molecular scaffolds. This is particularly advantageous in structure-activity relationship (SAR) studies, where a common intermediate can be elaborated into a library of analogs with diverse functionalities. Common transformations of the formyl group include:

-

Reductive amination to introduce various amine-containing side chains.

-

Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

-

Oxidation to a carboxylic acid.

-

Reduction to a primary alcohol.

-

Formation of imines, oximes, and hydrazones.

The Suzuki-Miyaura Coupling and the Boronic Acid: The boronic acid group is a cornerstone of modern cross-coupling chemistry, most notably the palladium-catalyzed Suzuki-Miyaura reaction.[4] This reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a robust and high-yielding method for the synthesis of biaryl and related structures, which are prevalent in many classes of drugs.[4]

Application in the Synthesis of Kinase Inhibitors and Other Key Therapeutics

The 2,5-difluorophenyl moiety is a common feature in a variety of kinase inhibitors and other therapeutic agents. The specific substitution pattern can contribute to both potency and selectivity.

A notable example of a drug containing a difluorophenyl moiety is Diflunisal, a non-steroidal anti-inflammatory drug (NSAID) that features a 2,4-difluorophenyl group.[2][5] While not the exact substitution pattern, the success of Diflunisal underscores the value of difluorinated phenyl scaffolds in approved therapeutics.

More recently, the development of Tropomyosin receptor kinase (Trk) inhibitors, a promising class of anti-cancer agents, has utilized fluorinated quinazoline-based scaffolds.[6][7] The incorporation of fluorine in these molecules is often critical for achieving high potency and selectivity. While a direct synthesis using this compound may not be explicitly detailed in all cases, the underlying principles of using fluorinated building blocks are the same.

Experimental Protocols: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the primary application of this compound in medicinal chemistry. However, the electron-deficient nature of this boronic acid, due to the presence of two fluorine atoms and a formyl group, can present challenges, such as a propensity for competitive protodeboronation under basic conditions.[8] Therefore, careful optimization of the reaction conditions is crucial for achieving high yields.

Below is a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is based on established methods for electron-deficient boronic acids and should be optimized for specific substrates.[9][10]

Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G4)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, DMF, THF/water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the vessel with a septum or cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent(s). Then, add the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Causality Behind Experimental Choices:

-

Excess Boronic Acid: Using a slight excess of the boronic acid can help to drive the reaction to completion and compensate for any protodeboronation.

-

Choice of Catalyst: For electron-deficient boronic acids, highly active catalysts are often required. Buchwald-Hartwig type ligands (e.g., SPhos, XPhos) on palladium pre-catalysts can be particularly effective in promoting the reaction and minimizing side products.[11]

-

Base Selection: The choice of base is critical. Stronger bases can promote protodeboronation. A moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point. In some cases, fluoride bases like KF or CsF can be beneficial.[11]

-

Solvent System: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. Degassing the solvents is essential to remove oxygen, which can deactivate the palladium catalyst.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |

| 2 | 3-Bromopyridine | XPhos Pd G4 (2) | K₃PO₄ | THF/H₂O | 80 | 8 | 92 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF | 120 | 16 | 78 |

| 4 | 2-Bromotoluene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 14 | 81 |

Note: The data in this table is illustrative and based on typical conditions for similar reactions. Actual yields may vary depending on the specific substrates and precise reaction conditions.

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthetic Elaboration of the Formyl Group

Caption: Common synthetic transformations of the formyl group.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its strategic combination of a reactive boronic acid handle, metabolism-blocking and property-modulating fluorine atoms, and a synthetically tractable formyl group provides a powerful platform for the efficient construction of complex molecular architectures. A thorough understanding of its reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling, and the rationale behind its use are essential for leveraging its full potential in the design and synthesis of the next generation of therapeutic agents. As the demand for more sophisticated and effective drugs continues to grow, the importance of such strategically designed building blocks will undoubtedly increase.

References

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Singh, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(3), 1539-1551. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. (2019). Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions from [¹³C6]1 and [²H5]1. [Link]

-

ResearchGate. (2008). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link]

-

Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

-

PubChem. Diflunisal. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ACS Publications. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 112(6), 3371-3404. [Link]

-

ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]

-

Gauthier, B. P., et al. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Bioorganic & Medicinal Chemistry Letters, 27(12), 2733-2738. [Link]

-

Shen, T. Y. (1981). Chemical and pharmacological properties of diflunisal. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 1(1), 2-10. [Link]

-

Wang, T., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. Journal of Medicinal Chemistry, 57(15), 6489-6503. [Link]

-

Hoff, B. H., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]

-

ResearchGate. (2020). Identification of 18F TRACK, a Fluorine-18-Labeled Tropomyosin Receptor Kinase (Trk) Inhibitor for PET Imaging. [Link]

-

Reddit. (2024). Struggling with Suzuki Reaction. [Link]

-

MDPI. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2139. [Link]

-

ResearchGate. (2017). Application of Fluorine in Drug Design. [Link]

-

MDPI. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1628. [Link]

-

Wikipedia. Clonidine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

(2,5-Difluoro-4-formylphenyl)boronic Acid: A Versatile Building Block for Advanced Materials

(2,5-Difluoro-4-formylphenyl)boronic acid (CAS: 1228828-19-0) is a bifunctional aromatic compound poised to make significant contributions to the field of material science.[1] Its unique molecular architecture, featuring a reactive formyl group and a versatile boronic acid moiety on a difluorinated phenyl ring, offers a powerful platform for the synthesis of a new generation of functional materials. The presence of two fluorine atoms significantly influences the electronic properties of the molecule, enhancing its potential for applications in organic electronics, sensing, and polymer chemistry. This guide provides an in-depth exploration of the potential applications and detailed protocols for researchers, scientists, and drug development professionals interested in harnessing the capabilities of this promising building block.

The Significance of Fluorination in Material Science

The introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties. In the context of materials science, fluorination is a widely employed strategy to:

-

Tune Electronic Properties: The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a conjugated system. This is a critical factor in the design of organic semiconductors for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]

-

Enhance Stability: The strength of the carbon-fluorine bond imparts increased thermal and oxidative stability to the resulting materials, a crucial attribute for long-lasting electronic devices.

-

Modify Intermolecular Interactions: Fluorination can influence the solid-state packing of molecules, which in turn affects charge transport properties in organic semiconductors.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1228828-19-0 | [1] |

| Molecular Formula | C₇H₅BF₂O₃ | [1] |

| Molecular Weight | 185.92 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents like THF, DMF, and DMSO |

Application in the Synthesis of Conjugated Polymers for Organic Electronics

The bifunctional nature of this compound makes it an excellent candidate for the synthesis of conjugated polymers through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The boronic acid group can react with a variety of aryl halides, while the formyl group can be utilized for post-polymerization modification or to introduce specific functionalities.

Protocol: Synthesis of a Donor-Acceptor Copolymer via Suzuki-Miyaura Polycondensation

This protocol describes the synthesis of a hypothetical alternating copolymer of this compound and a dibrominated electron-rich comonomer, for example, 4,7-dibromo-2,1,3-benzothiadiazole. The resulting polymer would possess a donor-acceptor architecture, a common strategy for designing low bandgap materials for organic electronics.

Materials:

-

This compound

-

4,7-dibromo-2,1,3-benzothiadiazole

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Deionized water

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.05 eq), 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq), Pd₂(dba)₃ (0.015 eq), and P(o-tol)₃ (0.06 eq).

-

Solvent and Base Addition: Add a degassed 4:1 mixture of toluene and DMF to the flask, followed by an aqueous solution of K₂CO₃ (2 M).

-

Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere (e.g., argon or nitrogen) for 48 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a rapidly stirring solution of methanol.

-

Purification: Collect the precipitated polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform. The final polymer is isolated from the chloroform fraction.

-

Characterization: The resulting polymer can be characterized by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by UV-Vis spectroscopy and cyclic voltammetry to evaluate its optical and electrochemical properties.

Caption: Workflow for the synthesis of a conjugated polymer.

Application in the Development of Fluorescent Sensors

Boronic acids are well-known for their ability to reversibly bind with diols to form boronate esters. This property has been widely exploited in the design of fluorescent sensors for the detection of saccharides and other biologically important diol-containing molecules. The formyl group on this compound provides a convenient handle for attaching a fluorophore to the sensing unit.

Protocol: Synthesis of a Fluorescent Chemosensor for Diols

This protocol outlines a general strategy for the synthesis of a fluorescent sensor by coupling this compound with a fluorophore containing a primary amine, such as dansyl cadaverine, via a Schiff base reaction.

Materials:

-

This compound

-

Dansyl cadaverine

-

Ethanol

-

Acetic acid (catalytic amount)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) and dansyl cadaverine (1.0 eq) in ethanol in a round-bottom flask.

-

Catalysis: Add a catalytic amount of glacial acetic acid to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Isolation: The resulting Schiff base product can be isolated by evaporation of the solvent. Further purification can be achieved by column chromatography on silica gel.

-

Sensing Studies: The sensing capability of the synthesized compound can be evaluated by monitoring the changes in its fluorescence emission spectrum upon the addition of various diol-containing analytes (e.g., glucose, fructose) in a suitable buffer solution.

Caption: Synthesis of a fluorescent sensor for diols.

Conclusion

This compound is a highly promising and versatile building block for the creation of advanced functional materials. The presence of both a formyl and a boronic acid group, combined with the electronic influence of the fluorine substituents, opens up a vast design space for novel conjugated polymers for organic electronics and sensitive fluorescent chemosensors. The protocols provided herein offer a starting point for researchers to explore the potential of this exciting molecule in their own material science endeavors. While direct literature on this specific compound is emerging, the principles and methodologies established for related fluorinated and non-fluorinated analogues provide a solid foundation for its successful application.

References

- Dual-Dynamic Covalently Cross-Linked Polyglycerol Hydrogels for Tumor Spheroid Culture.

- Key Synthesis Materials: Understanding 4-Formylphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. https://www.inno-pharmchem.com/news/key-synthesis-materials-understanding-4-formylphenylboronic-acid-78956988.html

- 2-Formylphenylboronic acid functionalized B, N co-doped carbon dots for glucose sensor by the fluorescence turn off process. ResearchGate. https://www.researchgate.net/publication/375685827_2-Formylphenylboronic_acid_functionalized_B_N_co-doped_carbon_dots_for_glucose_sensor_by_the_fluorescence_turn_off_process

- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. https://www.mdpi.com/1420-3049/22/10/1689

- This compound. Lead Sciences. https://www.leadsciences.com/product/25-difluoro-4-formylphenylboronic-acid-cas-1228828-19-0/

- Suzuki Coupling. Organic Chemistry Portal. https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm

- Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 2014.

- Recent development of boronic acid-based fluorescent sensors. RSC Publishing. https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra09536k

- Metal–Organic Frameworks with Boronic Acid Suspended and Their Implication for cis-Diol Moieties Binding. ResearchGate. https://www.researchgate.

- Four-coordinate organoboron compounds for organic light-emitting diodes (OLEDs). Chemical Society Reviews, 2013.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Protodeboronation of (2,5-Difluoro-4-formylphenyl)boronic acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced chemical reagents. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing (2,5-Difluoro-4-formylphenyl)boronic acid in their synthetic workflows. Due to its unique electronic properties, this reagent is a valuable building block but is also prone to a common side reaction: protodeboronation. This document provides in-depth, field-tested answers and protocols to help you diagnose, troubleshoot, and ultimately prevent this undesired decomposition pathway, ensuring the success of your experiments.

Part 1: Frequently Asked Questions - Understanding the Challenge

This section addresses the fundamental questions surrounding the instability of this compound.

Q1: What is protodeboronation, and why is this specific boronic acid so susceptible?

Answer: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[1] This is one of the most common decomposition pathways for organoboronic acids, particularly during storage or under the basic and often aqueous conditions of cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2]

The structure of this compound contains three powerful electron-withdrawing groups (EWGs): two fluorine atoms and a formyl group. This electronic configuration makes the ipso-carbon (the carbon attached to the boron) highly electron-deficient and significantly increases its susceptibility to protodeboronation, especially under basic conditions.

The mechanism is highly pH-dependent.[3] While most simple arylboronic acids are relatively stable at neutral pH, highly electron-deficient arylboronic acids like this one can undergo rapid, base-catalyzed decomposition.[4][5] This occurs via the formation of a tetrahedral boronate intermediate, [ArB(OH)₃]⁻. For such electron-poor systems, this intermediate can decompose through two primary pathways:

-

Concerted Protonation/C-B Cleavage: The boronate reacts with a proton source (like water), leading to simultaneous C-B bond breaking and C-H bond formation.[4]

-

Unimolecular Heterolysis: A pathway that becomes significant for highly electron-deficient arenes. The boronate undergoes unimolecular dissociation to form a transient, highly reactive aryl anion, which is then immediately quenched by a proton source.[3][4][5] The presence of the ortho-fluoro substituent makes this pathway particularly relevant.

Q2: What are the tell-tale signs of protodeboronation in my reaction mixture?

Answer: Diagnosing protodeboronation is typically straightforward. The most common indicators are:

-

Low Yield: A significantly lower than expected yield of your desired cross-coupled product is the primary symptom.

-

Isolation of Byproduct: You will isolate or detect the corresponding protodeboronated arene, which in this case is 2,5-difluorobenzaldehyde .

-

Analytical Evidence:

-

LC-MS: Appearance of a mass peak corresponding to 2,5-difluorobenzaldehyde (C₇H₄F₂O, Mol. Wt: 142.10 g/mol ).

-

¹H NMR: Disappearance of the boronic acid signals and the emergence of new aromatic signals consistent with 2,5-difluorobenzaldehyde. You may also observe a distinct aldehyde proton signal (~10 ppm).

-

GC-MS: Can be used to confirm the presence of the volatile 2,5-difluorobenzaldehyde byproduct.

-

Part 2: Troubleshooting Guides and Preventative Protocols

If you have confirmed that protodeboronation is compromising your reaction, the following strategies can be employed. They are ordered from simple parameter adjustments to more robust, proactive chemical modifications.

Q3: I'm seeing over 50% protodeboronation in my Suzuki-Miyaura coupling. What immediate changes can I make to my reaction conditions?

Answer: When facing significant protodeboronation, the goal is to create conditions that are less favorable for the decomposition pathway while still promoting the desired cross-coupling. The following parameters are the first you should adjust.

| Parameter | Problematic Condition | Recommended Adjustment | Scientific Rationale |

| Base | Strong, aqueous bases (e.g., NaOH, KOH, LiOH) | Switch to milder, less nucleophilic bases like K₃PO₄ , K₂CO₃ , or Cs₂CO₃ . | Strong bases rapidly generate a high concentration of the reactive [ArB(OH)₃]⁻ intermediate, accelerating its decomposition. Milder bases maintain a lower steady-state concentration, favoring the slower, desired transmetalation step with the palladium complex. |

| Temperature | High temperatures (e.g., >80-100 °C) | Reduce the temperature to the lowest point at which the coupling reaction still proceeds (e.g., 50-70 °C ). | Protodeboronation, like most reactions, is accelerated by heat.[6] Lowering the temperature can significantly reduce the rate of this side reaction relative to the Pd-catalyzed coupling, especially if a highly active catalyst is used. |

| Solvent/Water | High concentration of water | Use the minimum amount of water required to dissolve the base. Employ primarily organic solvent systems like 1,4-Dioxane, THF, or Toluene. | Water acts as the proton source for the final step of protodeboronation.[7] While some water is often necessary for Suzuki couplings, minimizing its concentration can help suppress the side reaction. |

Q4: My reaction is still failing. How can I chemically modify the boronic acid to make it more stable?

Answer: If adjusting reaction conditions is insufficient, the most effective strategy is to protect the boronic acid functional group. This converts the unstable boronic acid into a more robust derivative that can better withstand the reaction conditions.

Pinacol esters are a standard form of protection. The bulky pinacol group sterically shields the boron atom from attack, increasing stability.[8][9]

Step-by-Step Methodology:

-

Setup: To a round-bottom flask, add this compound (1.0 eq) and an equimolar amount of pinacol (1.0-1.1 eq).

-

Solvent: Dissolve the reagents in a solvent that allows for azeotropic removal of water, such as toluene or THF (~5-10 mL per mmol of boronic acid).

-

Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus for 2-4 hours, or until no more water is collected. Alternatively, add activated molecular sieves (4Å) to the mixture and stir at room temperature overnight.

-

Workup: Once the reaction is complete (monitor by TLC or LC-MS), remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent cross-coupling reaction. If necessary, it can be purified by silica gel chromatography.

For exceptionally unstable boronic acids, N-methyliminodiacetic acid (MIDA) boronates are the state-of-the-art solution.[10] MIDA boronates are highly stable, crystalline solids that are unreactive under Suzuki conditions. However, in the presence of a mild aqueous base, they slowly hydrolyze to release the free boronic acid.[1][10] This "slow-release" mechanism maintains a very low, steady-state concentration of the unstable boronic acid, ensuring it is consumed by the catalytic cycle before it has time to decompose.[3]

Step-by-Step Methodology for MIDA Boronate Formation:

-

Setup: Combine this compound (1.0 eq) and N-methyliminodiacetic acid (1.05 eq) in a flask.

-

Solvent: Add dimethyl sulfoxide (DMSO) and heat the mixture to 80-100 °C.

-

Dehydration: Apply vacuum to the heated solution to rigorously remove the water that is formed. This is the critical step.

-

Isolation: Continue heating under vacuum until a solid precipitate forms. Allow the mixture to cool to room temperature, then add a co-solvent like diethyl ether or THF to complete the precipitation.

-

Purification: Collect the solid MIDA boronate by filtration, wash with the co-solvent, and dry. The resulting product is typically a highly pure, bench-stable solid.

Q5: How does my choice of palladium catalyst and ligand impact this side reaction?

Answer: Your catalyst system is a powerful tool for kinetically outcompeting protodeboronation. The faster your desired coupling reaction proceeds, the less time the boronic acid has to decompose.

-

Use High-Activity Catalysts: Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs), are designed for high turnover rates and frequencies.[11] These systems can often drive reactions to completion at lower temperatures and in shorter times, both of which suppress protodeboronation.

-

Match the Catalyst to the Substrates: Your target boronic acid is electron-deficient. To achieve a fast reaction, you need to accelerate the rate-limiting step of the catalytic cycle. If coupling with an electron-rich aryl halide, the oxidative addition may be slow. A more electron-rich ligand on the palladium center can speed this step up.[12] Conversely, if coupling with an electron-poor halide, transmetalation may be rate-limiting, and ensuring your base and solvent system are optimized for this step is critical.

Recommendation: For challenging substrates, use a pre-formed palladium(II) precatalyst paired with a modern, high-performance ligand. This ensures the rapid generation of the active Pd(0) catalyst and promotes a fast, efficient coupling cycle that minimizes the lifetime of the free boronic acid in solution.

Summary of Strategies

| Strategy | Approach | Ease of Implementation | Effectiveness | Key Consideration |

| Condition Optimization | Adjust base, temperature, and solvent. | Easy | Moderate | The first line of defense. May not be sufficient for highly sensitive substrates. |

| Pinacol Ester Protection | Convert boronic acid to its pinacol ester. | Moderate | Good | A robust, general strategy that significantly improves stability for many applications. |

| MIDA Boronate Protection | Convert to a MIDA boronate for slow-release. | Advanced | Excellent | The premier solution for overcoming severe instability, ensuring high yields where other methods fail.[10] |

| Catalyst Selection | Use a highly active, modern Pd-catalyst system. | Easy | High | A complementary strategy that should be used in conjunction with the above methods to maximize the rate of the desired reaction. |

References

-

Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(57), 35631-35635. [Link]

-

Zhang, G., Li, Y., & Liu, J. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

-

Nembhard, R., & Tantillo, D. J. (2019). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Organic Chemistry, 84(15), 9639-9646. [Link]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. [Link]

-

Barker, G., et al. (2015). Gold-Catalyzed Proto- and Deuterodeboronation. The Journal of Organic Chemistry, 80(19), 9807-9816. [Link]

-

Wikipedia. (n.d.). Protodeboronation. Wikipedia. Retrieved January 27, 2026. [Link]

-

Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(8), 1159-1174. [Link]

-

ResearchGate. (n.d.). A general protodeboronation reaction. ResearchGate. Retrieved January 27, 2026. [Link]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12546-12555. [Link]

-

ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Retrieved January 27, 2026. [Link]

-

Organic Chemistry Portal. (n.d.). Protodeboronation. Organic Chemistry Portal. Retrieved January 27, 2026. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

-

Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14855-14868. [Link]

-

Reddit. (2024). For the pro's (Suzuki). r/Chempros. [Link]

-

Reddit. (n.d.). Protodeboronation product. r/Chempros. Retrieved January 27, 2026. [Link]

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. reddit.com [reddit.com]

Technical Support Center: Navigating the Challenges of Ortho-Fluorinated Aryl Boronic Acids

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with ortho-fluorinated aryl boronic acids. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to address the common side reactions and stability issues associated with this important class of reagents. The unique electronic and steric properties imparted by the ortho-fluoro substituent, while often beneficial for modulating the properties of target molecules, present specific challenges in their application, particularly in cross-coupling reactions. This resource will equip you with the knowledge to anticipate, diagnose, and mitigate these issues, ensuring the success of your synthetic endeavors.

Section 1: Understanding the Inherent Instability of Ortho-Fluorinated Aryl Boronic Acids

The presence of a fluorine atom at the ortho position of an aryl boronic acid significantly influences its reactivity and stability. The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect, which increases the Lewis acidity of the boron center. This heightened acidity, however, also renders the C-B bond more susceptible to cleavage, leading to a number of undesired side reactions.

The most prevalent of these is protodeboronation , a process where the boronic acid group is replaced by a hydrogen atom. This side reaction is a significant concern as it consumes the boronic acid, reduces the yield of the desired product, and complicates purification. The rate of protodeboronation is highly dependent on the reaction conditions, particularly the pH.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise when working with ortho-fluorinated aryl boronic acids.

Q1: What is protodeboronation and why is it so prevalent with ortho-fluorinated aryl boronic acids?

A1: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying your starting material.[1] This reaction is particularly problematic for ortho-fluorinated aryl boronic acids due to the strong electron-withdrawing nature of the fluorine atom, which makes the ipso-carbon more susceptible to protonation.[2] The reaction is often catalyzed by aqueous bases.[1]

A detailed kinetic study on the base-catalyzed protodeboronation of all isomers of fluorinated phenylboronic acids revealed that the half-lives of some of these compounds can be extremely short, spanning from milliseconds to months, depending on the substitution pattern and conditions.[3] The presence of an ortho-fluorine substituent can significantly accelerate this decomposition.[3]

Q2: How can I detect if protodeboronation is occurring in my reaction?

A2: The primary methods for detecting protodeboronation are chromatographic and spectroscopic.

-

Thin Layer Chromatography (TLC): Compare your reaction mixture to a standard of the expected protodeboronated arene. The protodeboronated product will have a different Rf value than your starting boronic acid and the desired coupled product.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to identify and quantify the protodeboronated side product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of the new aromatic proton signal in the place of the boronic acid group. ¹⁹F NMR is also a powerful tool to monitor the consumption of the starting material and the formation of any fluorine-containing byproducts.[1][4]

Q3: Besides protodeboronation, what other side reactions should I be aware of?

A3: While protodeboronation is the most common issue, other side reactions can also occur:

-

Oxidative Decomposition: Boronic acids can be susceptible to oxidation, especially under basic conditions, leading to the formation of phenols.[1] This can be minimized by thoroughly degassing your reaction mixture and using high-purity reagents.

-

Boroxine Formation: Like other boronic acids, ortho-fluorinated aryl boronic acids can undergo dehydration to form cyclic trimer anhydrides called boroxines. Boroxine formation can affect the stoichiometry of your reaction and the solubility of the boronic acid reagent. This is often reversible upon the addition of water.

Section 3: Troubleshooting Guide: Mitigating Protodeboronation

This section provides practical strategies and protocols to minimize protodeboronation in your reactions, particularly in the context of Suzuki-Miyaura cross-coupling.

Strategy 1: Careful Selection of Reaction Conditions

The choice of base, solvent, and temperature can have a profound impact on the rate of protodeboronation.

-

Base Selection: While a base is necessary for the transmetalation step in Suzuki-Miyaura coupling, strong bases can accelerate protodeboronation.[1] Consider using milder bases. The table below provides a starting point for base selection.

| Base | Strength | Comments |

| K₃PO₄ | Strong | Commonly used, but can promote protodeboronation. |

| K₂CO₃ | Moderate | A good starting point for many Suzuki couplings. |

| Cs₂CO₃ | Strong | Often effective, but can also lead to protodeboronation. |

| KF | Weak | Can be effective and may suppress protodeboronation.[5] |

| Organic Bases (e.g., Et₃N) | Weak | Can be useful in certain cases to minimize protodeboronation. |

-

Solvent System: The presence of water is often necessary for the Suzuki-Miyaura reaction, but it is also a proton source for protodeboronation. Minimizing the amount of water or using a biphasic system can be beneficial. Anhydrous conditions, where applicable, can significantly reduce protodeboronation.

-

Temperature Control: High temperatures can accelerate both the desired reaction and the undesired protodeboronation.[6] It is often a delicate balance. Running the reaction at the lowest temperature that still provides a reasonable reaction rate is advisable.

Strategy 2: "Slow Release" of the Boronic Acid

A key strategy to combat protodeboronation is to maintain a low concentration of the free boronic acid in the reaction mixture at any given time. This can be achieved by using boronic acid derivatives that slowly hydrolyze in situ to release the active boronic acid.

-

N-methyliminodiacetic acid (MIDA) Boronate Esters: MIDA boronates are stable, crystalline solids that are generally unreactive in Suzuki-Miyaura coupling until they are hydrolyzed under basic conditions to release the corresponding boronic acid. This slow release minimizes the concentration of the unstable free boronic acid, thereby suppressing protodeboronation.[7]

-

Organotrifluoroborates (R-BF₃K): Potassium aryltrifluoroborates are another class of stable, crystalline solids that can be used in "slow release" strategies. They are generally more stable to protodeboronation than the corresponding boronic acids and release the boronic acid under the reaction conditions.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of an ortho-Fluorinated Aryl Boronic Acid using a "Slow Release" Strategy with a MIDA Boronate Ester

This protocol is a general guideline and may require optimization for your specific substrates.

-

Reagent Preparation:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the ortho-fluorinated aryl MIDA boronate ester (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

-

Solvent Addition:

-

Add a degassed solvent mixture. A common system is a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water (e.g., 4:1 v/v).

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Visualization of Troubleshooting Workflow

The following diagram illustrates a decision-making workflow for troubleshooting a Suzuki-Miyaura reaction involving an ortho-fluorinated aryl boronic acid where low yield or the presence of the protodeboronated byproduct is observed.

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Section 4: Mechanistic Insights into Protodeboronation

Understanding the mechanism of protodeboronation is key to devising effective mitigation strategies. For base-catalyzed protodeboronation of highly electron-deficient aryl boronic acids, including polyfluorinated ones, a dual mechanistic pathway has been proposed. This involves either a concerted ipso-protonation/C-B cleavage or a unimolecular heterolysis of the boronate to form a transient aryl anion, which is then protonated.[3]

The following diagram illustrates the simplified base-catalyzed protodeboronation pathway.

Sources

- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protodeboronation - Wikipedia [en.wikipedia.org]

Validation & Comparative

A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of Aryl Halide Reactivity and Yields

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Its application is particularly widespread in the pharmaceutical industry for the construction of complex biaryl and heteroaryl structures that are prevalent in many drug candidates. At the heart of this powerful transformation lies the choice of the aryl halide, a decision that profoundly impacts reaction efficiency, catalyst selection, and overall yield.

This guide provides an in-depth comparative analysis of Suzuki coupling yields with different aryl halides, namely iodides, bromides, and chlorides. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings that govern their reactivity, offering field-proven insights to help you navigate your synthetic challenges with confidence.

The Reactivity Landscape: Understanding the Role of the Halogen

The generally accepted reactivity trend for aryl halides in Suzuki coupling is:

Aryl Iodide > Aryl Bromide >> Aryl Chloride

This trend is primarily dictated by the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] The carbon-halogen bond strength increases from iodine to chlorine, making the C-Cl bond the most difficult to break and thus requiring more forcing conditions or specialized catalysts for activation.

However, as with many aspects of organic chemistry, this trend is not absolute and can be influenced by various factors, including reaction temperature and the specific ligands employed.

The Workhorse: Aryl Bromides

Aryl bromides represent the most common and reliable choice for routine Suzuki couplings. They offer a good balance of reactivity and stability, making them ideal starting materials for a wide range of applications. The oxidative addition of aryl bromides to Pd(0) is typically facile, leading to high yields under relatively mild conditions.

The High-Performer with a Caveat: Aryl Iodides

Due to the weaker C-I bond, aryl iodides are the most reactive of the common aryl halides in the oxidative addition step. This high reactivity often translates to excellent yields, particularly in challenging coupling reactions. However, a nuanced understanding is required. At lower temperatures (around 50°C), aryl iodides can surprisingly lead to lower yields compared to their bromide counterparts when using traditional phosphine ligands like triphenylphosphine.[2] This is attributed to the inefficient turnover of the key on-cycle intermediate, trans-[Pd(PPh3)2(Ar)(I)].[2]

The Economical yet Challenging Choice: Aryl Chlorides

The primary advantage of aryl chlorides lies in their lower cost and wider commercial availability compared to bromides and iodides. However, their inertness presents a significant synthetic hurdle. The strong C-Cl bond makes oxidative addition to Pd(0) sluggish, often requiring higher temperatures, stronger bases, and, most importantly, specialized catalyst systems. The development of bulky, electron-rich phosphine ligands (e.g., biarylphosphines) and N-heterocyclic carbenes (NHCs) has been instrumental in enabling the efficient use of aryl chlorides in Suzuki couplings.[1][3]

Comparative Yield Data: A Quantitative Look

To illustrate the practical implications of aryl halide choice, the following table summarizes representative yields for the Suzuki coupling of various 4-haloanisoles with phenylboronic acid under different catalytic conditions.

| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Iodoanisole | Pd/C | K2CO3 | DMF | 100 (Microwave) | 92 | [4] |

| 4-Bromoanisole | Pd-bpydc-Nd | NaOH | Water | 30 | >90 | [5] |

| 4-Chloroanisole | [Pd2(dba)3] / Arylcalixarenyl Phosphine | tBuOK | Toluene | 100 | 91.5 | [6] |

This table is a compilation of data from different sources and is intended for illustrative purposes. Direct comparison of yields should be made with caution as reaction conditions are not identical.

Mechanistic Insights: The Catalytic Cycle in Focus

A thorough understanding of the Suzuki coupling mechanism is crucial for troubleshooting and optimizing reactions. The catalytic cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The choice of aryl halide primarily impacts the initial oxidative addition step. The relative rates of this step are directly correlated with the C-X bond strength.

Caption: Relative reactivity of aryl halides in the oxidative addition step.

Experimental Protocols: From Theory to Practice

The following are representative, detailed protocols for Suzuki coupling reactions with different aryl halides. These should be considered as starting points and may require optimization based on the specific substrates used.

Protocol 1: Suzuki Coupling of an Aryl Bromide (4-Bromoanisole with Phenylboronic Acid)

This protocol is a standard and reliable method for the coupling of a common aryl bromide.

Materials:

-

4-Bromoanisole (1.0 mmol, 187 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh3) (0.04 mmol, 10.5 mg)

-

Sodium carbonate (Na2CO3) (2.0 mmol, 212 mg)

-

n-Propanol (5 mL)

-

Water (5 mL)

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and sodium carbonate.

-

Add n-propanol and water to the flask.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 10 mL of water and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-methoxybiphenyl.

Protocol 2: Suzuki Coupling of an Aryl Iodide (4-Iodoanisole with Phenylboronic Acid)

This protocol utilizes the high reactivity of aryl iodides, often allowing for milder conditions.

Materials:

-

4-Iodoanisole (1.0 mmol, 234 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium on carbon (Pd/C, 10 wt.%) (15 mg, ~1.4 mol% of Pd)

-

Potassium carbonate (K2CO3) (2.0 mmol, 276 mg)

-

Dimethylformamide (DMF) (8 mL)

Procedure:

-

In a microwave vial, combine 4-iodoanisole, phenylboronic acid, Pd/C, and potassium carbonate.

-

Add DMF to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to 100 °C for 30-60 minutes with stirring.

-

After cooling, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethyl acetate.

-

To the filtrate, add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the desired product.[4]

Protocol 3: Suzuki Coupling of an Activated Aryl Chloride (4-Chloroacetophenone with Phenylboronic Acid)

This protocol employs a specialized ligand system to enable the coupling of a more challenging aryl chloride.

Materials:

-

4-Chloroacetophenone (1.0 mmol, 154.6 mg)

-

Phenylboronic acid (1.5 mmol, 183 mg)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 mmol, 9.2 mg)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.03 mmol, 12.3 mg)

-

Potassium phosphate (K3PO4) (2.0 mmol, 424 mg)

-

Toluene (5 mL)

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3, SPhos, and potassium phosphate.

-

Add 4-chloroacetophenone and phenylboronic acid.

-

Add toluene via syringe.

-

Seal the Schlenk tube and bring it out of the glovebox.

-

Heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction by GC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a short plug of silica gel, washing with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion: Making the Right Choice for Your Synthesis

The selection of an aryl halide in Suzuki coupling is a critical decision that balances reactivity, cost, and the availability of suitable catalytic systems. While aryl bromides remain the reliable standard for many applications, aryl iodides offer enhanced reactivity for more demanding transformations. The once-challenging aryl chlorides have now become viable and cost-effective substrates thanks to significant advances in ligand design. By understanding the mechanistic principles and having a repertoire of robust protocols, researchers can confidently select the optimal aryl halide to achieve their synthetic goals efficiently and effectively.

References

-